molecular formula C10H10FNO2 B13121076 Methyl 1-(3-fluoropyridin-2-yl)cyclopropanecarboxylate

Methyl 1-(3-fluoropyridin-2-yl)cyclopropanecarboxylate

Cat. No.: B13121076
M. Wt: 195.19 g/mol
InChI Key: OOAACKWTMKXMKO-UHFFFAOYSA-N
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Description

Methyl1-(3-fluoropyridin-2-yl)cyclopropanecarboxylate is a chemical compound that belongs to the class of fluorinated pyridines. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring

Chemical Reactions Analysis

Methyl1-(3-fluoropyridin-2-yl)cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Scientific Research Applications

Methyl1-(3-fluoropyridin-2-yl)cyclopropanecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl1-(3-fluoropyridin-2-yl)cyclopropanecarboxylate involves its interaction with molecular targets through the electron-withdrawing effects of the fluorine atom. This interaction can affect various pathways, including enzyme inhibition and receptor binding . The compound’s unique structure allows it to participate in specific biochemical reactions, making it a valuable tool in research and development.

Comparison with Similar Compounds

Methyl1-(3-fluoropyridin-2-yl)cyclopropanecarboxylate can be compared with other fluorinated pyridines, such as:

Methyl1-(3-fluoropyridin-2-yl)cyclopropanecarboxylate stands out due to its specific substitution pattern and the presence of the cyclopropane ring, which imparts unique steric and electronic properties.

Properties

IUPAC Name

methyl 1-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-14-9(13)10(4-5-10)8-7(11)3-2-6-12-8/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAACKWTMKXMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=C(C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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